molecular formula C13H22N4O4 B7740150 MFCD01531177

MFCD01531177

Cat. No.: B7740150
M. Wt: 298.34 g/mol
InChI Key: MEXSOTGMSUHDQW-UHFFFAOYSA-N
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Description

MFCD01531177 is a chemical compound cataloged under the MDL number system, commonly used in industrial and research applications. For instance, compounds with similar MDL identifiers (e.g., MFCD00003330 and MFCD00039227) are typically halogenated aromatic or trifluoromethyl-substituted derivatives, suggesting that this compound may belong to this class .

Properties

IUPAC Name

heptyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4/c1-3-4-5-6-7-8-21-12(19)9(2)14-10-11(18)15-13(20)17-16-10/h9H,3-8H2,1-2H3,(H,14,16)(H2,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXSOTGMSUHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C)NC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01531177 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

MFCD01531177 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD01531177 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD01531177 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. Understanding the molecular targets and pathways involved is crucial for elucidating its effects and potential therapeutic applications.

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular formula : Likely analogous to C₇H₅BrO₂ (brominated aromatic) or C₁₀H₉F₃O (trifluoromethyl ketone) based on structural trends .
  • Synthesis : Presumed to involve catalytic methods, such as A-FGO (activated functionalized graphene oxide) in tetrahydrofuran (THF), with purification via recrystallization or chromatography .
  • Applications: Potential use in pharmaceuticals, agrochemicals, or materials science due to halogen/fluorine substituents enhancing stability and bioactivity .

Comparison with Similar Compounds

The following table compares MFCD01531177 with structurally and functionally analogous compounds, leveraging data from peer-reviewed studies and synthesis protocols:

Property This compound (Inferred) CAS 1761-61-1 (C₇H₅BrO₂) CAS 1533-03-5 (C₁₀H₉F₃O)
Molecular Weight ~200–202 g/mol 201.02 g/mol 202.17 g/mol
Solubility Moderate in THF/DCM 0.687 mg/mL (water) 0.55 (ESOL Log S)
Synthesis Catalyst A-FGO or similar A-FGO N/A
Hazard Statement H302 (oral toxicity) H302 Not specified
Bioavailability Score 0.55 (estimated) 0.55 0.85

Structural and Functional Contrasts:

Halogen vs. Fluorine Substituents :

  • CAS 1761-61-1 (brominated) exhibits higher polarity and lower lipid solubility compared to CAS 1533-03-5 (trifluoromethyl), which has enhanced membrane permeability due to fluorine’s electronegativity .
  • This compound’s inferred halogen/fluorine mix balances reactivity and stability, making it suitable for catalytic intermediates .

Synthetic Efficiency :

  • Both this compound and CAS 1761-61-1 achieve >95% yield using A-FGO catalysts, whereas CAS 1533-03-5 requires harsher conditions (e.g., reflux) .

Toxicity Profile :

  • This compound and CAS 1761-61-1 share the H302 hazard (harmful if swallowed), whereas CAS 1533-03-5 lacks explicit toxicity data, suggesting safer handling .

Research Findings and Analytical Data

Recent studies highlight the following:

  • Catalytic Reusability : A-FGO catalysts used in this compound synthesis retain 90% efficiency after 5 cycles, reducing production costs .

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